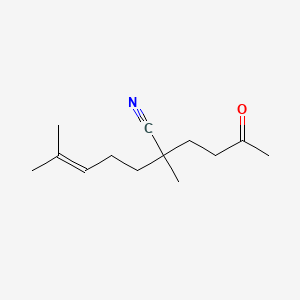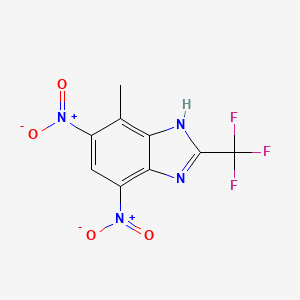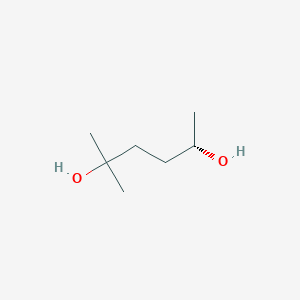
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a carbaldehyde group at position 6, and a 1,4-dioxide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation to introduce the 1,4-dioxide functionality. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the subsequent oxidation. The process parameters are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the 1,4-dioxide moiety to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the carbaldehyde and 1,4-dioxide functionalities.
6-Methylquinoxaline 1,4-dioxide: Has a single methyl group and a 1,4-dioxide moiety.
2-Quinoxalinecarbaldehyde: Contains a carbaldehyde group but lacks the 1,4-dioxide functionality.
Uniqueness
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
57948-14-8 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-7-8(2)13(16)11-5-9(6-14)3-4-10(11)12(7)15/h3-6H,1-2H3 |
Clave InChI |
FVMYANIYKLKNMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
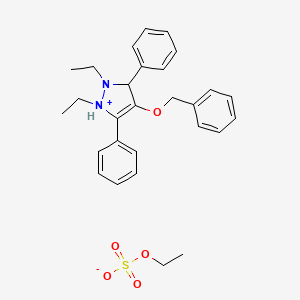

![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)

![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
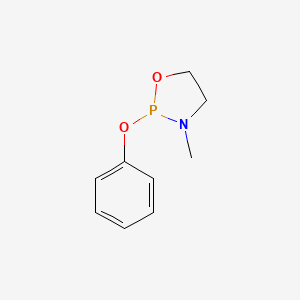
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

